![molecular formula C15H17N3O2S B2940362 (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide CAS No. 1385620-53-0](/img/structure/B2940362.png)
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide, also known as DMAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and has been studied extensively for its unique properties and potential therapeutic applications.
Wirkmechanismus
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to inhibit the activity of various enzymes by binding to their active sites. The binding of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide to the active site of enzymes leads to the formation of a stable complex, which inhibits the enzymatic activity. The inhibition of these enzymes can lead to potential therapeutic applications in various diseases such as Alzheimer's disease, glaucoma, and cancer.
Biochemical and Physiological Effects:
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, analgesic, and anticonvulsant activity. These effects are attributed to the inhibition of various enzymes by (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide. The anti-inflammatory and analgesic effects of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has several advantages for lab experiments such as its high yield synthesis, stability, and potent inhibitory activity against various enzymes. However, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has some limitations such as its low solubility in water, which can limit its potential applications in aqueous environments.
Zukünftige Richtungen
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has several potential future directions for research such as its potential applications in drug discovery, organic synthesis, and material science. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of enzyme inhibitors for various diseases. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide can also be used as a building block for the synthesis of various organic compounds. Additionally, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide can be used as a catalyst for various organic reactions, making it a potential candidate for the development of new organic synthesis methods. Moreover, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit unique optical and electronic properties, which makes it a potential candidate for the development of new materials with unique properties.
Conclusion:
In conclusion, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of enzyme inhibitors for various diseases. Additionally, (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has several potential future directions for research, making it a promising compound for further studies.
Synthesemethoden
The synthesis of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide involves the reaction of 2-phenylethene-1-sulfonyl chloride with 6-dimethylaminopyridine in the presence of a base. The reaction results in the formation of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and organic synthesis. (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in various physiological processes, and their inhibition can lead to potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-N-[6-(dimethylamino)pyridin-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)15-9-8-14(12-16-15)17-21(19,20)11-10-13-6-4-3-5-7-13/h3-12,17H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZJOCXENROBX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.